(6,6-Dimethylthiomorpholin-3-yl)methanol
Overview
Description
(6,6-Dimethylthiomorpholin-3-yl)methanol is a chemical compound with the molecular formula C8H17NOS. It is also known as DMTMM and is commonly used as a coupling reagent in peptide synthesis. This compound has gained significant attention in recent years due to its unique properties and potential applications in various scientific fields.
Mechanism of Action
The mechanism of action of DMTMM involves the activation of carboxylic acids by the formation of an O-acylisourea intermediate. This intermediate reacts with the amine group of the incoming amino acid, resulting in the formation of a peptide bond. DMTMM is a highly efficient coupling reagent due to its ability to form stable intermediates and its low tendency to form side products.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DMTMM. However, it has been reported that DMTMM is non-toxic and does not have any significant side effects.
Advantages and Limitations for Lab Experiments
DMTMM has several advantages as a coupling reagent in peptide synthesis. It is highly efficient, produces few side products, and is easy to handle. DMTMM is also compatible with a wide range of solvents and amino acids. However, DMTMM has some limitations, such as its high cost and limited stability in solution.
Future Directions
There are several future directions for the use of DMTMM in scientific research. One potential application is in the synthesis of cyclic peptides and glycopeptides. DMTMM can also be used in the synthesis of peptide therapeutics and in the development of new drug delivery systems. Additionally, the use of DMTMM in the synthesis of bioconjugates and protein conjugates is an area of active research. Overall, DMTMM has significant potential for use in various scientific fields and is an important compound for peptide synthesis.
In conclusion, (6,6-Dimethylthiomorpholin-3-yl)methanol is a highly efficient coupling reagent that has gained significant attention in recent years due to its unique properties and potential applications in various scientific fields. Its ability to activate carboxylic acids and form stable intermediates makes it an important compound for peptide synthesis. Further research is needed to explore its potential applications in the synthesis of cyclic peptides, bioconjugates, and protein conjugates.
Scientific Research Applications
DMTMM is commonly used as a coupling reagent in peptide synthesis. It is used to activate carboxylic acids for the formation of peptide bonds. This compound can also be used in the synthesis of esters, amides, and lactones. DMTMM has also been used in the synthesis of cyclic peptides and glycopeptides.
properties
IUPAC Name |
(6,6-dimethylthiomorpholin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS/c1-7(2)5-8-6(3-9)4-10-7/h6,8-9H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOCQTAKBNHSTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(CS1)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285623 | |
Record name | 6,6-Dimethyl-3-thiomorpholinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201285623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,6-Dimethylthiomorpholin-3-yl)methanol | |
CAS RN |
1278662-41-1 | |
Record name | 6,6-Dimethyl-3-thiomorpholinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1278662-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6-Dimethyl-3-thiomorpholinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201285623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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